2-(2,3-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as DMPO and is synthesized using a specific method.
Wirkmechanismus
DMPO exerts its effects through various mechanisms. It acts as a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby reducing oxidative stress. DMPO also inhibits the activity of inflammatory mediators such as cytokines and chemokines. Additionally, DMPO has been found to modulate the activity of various enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
DMPO has been found to exhibit various biochemical and physiological effects. It reduces oxidative stress and inflammation, thereby protecting cells from damage. DMPO also modulates the activity of various enzymes involved in cellular processes. It has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DMPO has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. It exhibits potent antioxidant and anti-inflammatory properties, making it useful for studying oxidative stress and inflammation in various cellular processes. However, DMPO has some limitations for use in lab experiments. It has low solubility in water, which can limit its use in certain assays. Additionally, DMPO can exhibit cytotoxic effects at high concentrations, which can affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on DMPO. One potential area of research is the development of novel DMPO derivatives with improved solubility and reduced cytotoxicity. Additionally, DMPO can be studied for its potential use in the treatment of other diseases such as cancer and cardiovascular disease. Finally, DMPO can be studied for its potential use as a diagnostic tool for oxidative stress and inflammation in various diseases.
Conclusion:
In conclusion, DMPO is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized using a specific method and exhibits potent antioxidant, anti-inflammatory, and neuroprotective properties. DMPO has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on DMPO, including the development of novel derivatives and the study of its potential use in other diseases.
Synthesemethoden
DMPO is synthesized using a specific method that involves the reaction of 2-(2,3-dimethylphenoxy) acetic acid with thionyl chloride to form 2-(2,3-dimethylphenoxy)acetyl chloride. The resulting compound is then reacted with 4-methyl-1,2,5-oxadiazol-3-amine to form DMPO.
Wissenschaftliche Forschungsanwendungen
DMPO has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective properties. DMPO has been used to study oxidative stress and its impact on cellular processes. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-8-6-5-7-12(9(8)2)19-11(4)14(18)15-13-10(3)16-20-17-13/h5-7,11H,1-4H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYHLNZYISNWDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=NON=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.